N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Description
N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide is a complex organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Properties
IUPAC Name |
N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13(2)18-20-16-10-9-15(11-17(16)21-18)19(23)22(3)12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTWEYVELIZFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CC(CC2)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent steps may include alkylation, methylation, and benzyl protection to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the development of new pharmaceuticals and materials.
Biology: The biological activities of benzimidazoles make this compound a candidate for drug development. It can be used in studies related to antimicrobial resistance, cancer therapy, and viral infections.
Medicine: Potential medical applications include the development of new antibiotics, anticancer agents, and antiviral drugs. Its ability to interact with various biological targets makes it a versatile compound in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Benzimidazole: A core structure found in many bioactive compounds.
Indole derivatives: Known for their diverse biological activities.
2-Propan-2-yl derivatives: Common in various pharmaceuticals.
Uniqueness: N-benzyl-N-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide stands out due to its specific combination of substituents, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
